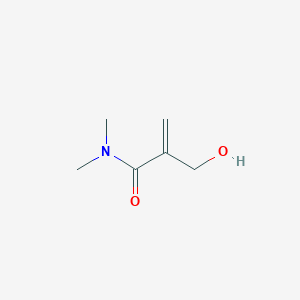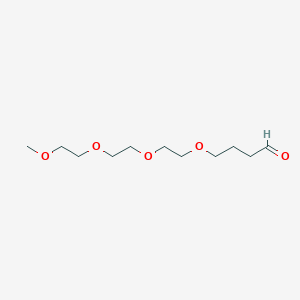
2,5,8,11-Tetraoxapentadecan-15-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11-Tetraoxapentadecan-15-al is a chemical compound that belongs to the class of polyether aldehydes It is characterized by the presence of multiple ether linkages and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-15-al typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis. Each step requires specific reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2,5,8,11-Tetraoxapentadecan-15-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,5,8,11-Tetraoxapentadecan-15-oic acid.
Reduction: 2,5,8,11-Tetraoxapentadecan-15-ol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
科学的研究の応用
2,5,8,11-Tetraoxapentadecan-15-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Medicine: Explored for its use in the development of novel pharmaceuticals and prodrugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-15-al is primarily related to its ability to interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
類似化合物との比較
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
2,5,8,11-Tetraoxapentadecan-15-ol: Similar structure but with a primary alcohol functional group instead of an aldehyde.
Uniqueness
2,5,8,11-Tetraoxapentadecan-15-al is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
848601-27-4 |
|---|---|
分子式 |
C11H22O5 |
分子量 |
234.29 g/mol |
IUPAC名 |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanal |
InChI |
InChI=1S/C11H22O5/c1-13-6-7-15-10-11-16-9-8-14-5-3-2-4-12/h4H,2-3,5-11H2,1H3 |
InChIキー |
ICCPRBARLNUKPS-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


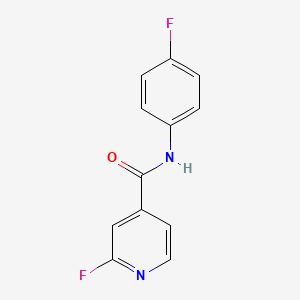
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
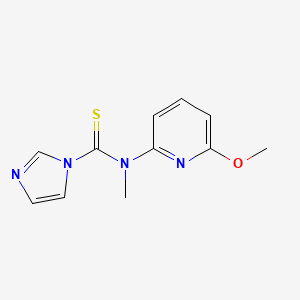
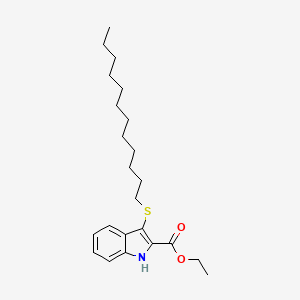
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
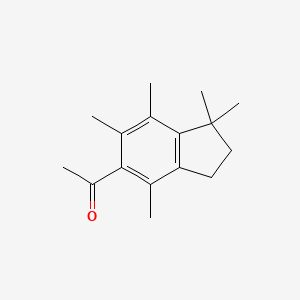
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
silane](/img/structure/B14180491.png)
